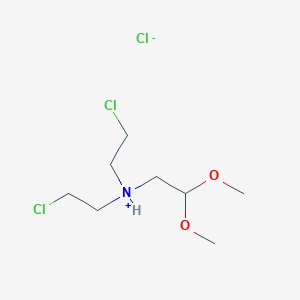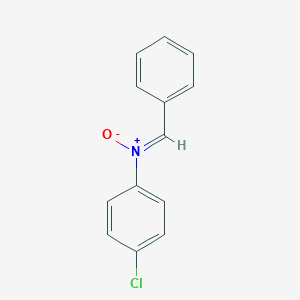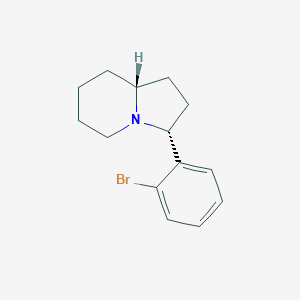
3-(2-Bromophenyl)octahydroindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)octahydroindolizine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of octahydroindolizines, which are known for their diverse biological activities and therapeutic potential.
科学的研究の応用
3-(2-Bromophenyl)octahydroindolizine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and anti-tumor activities. It has also been found to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3-(2-Bromophenyl)octahydroindolizine is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)octahydroindolizine has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It also has a significant effect on the central nervous system, causing sedation and reducing anxiety. In addition, it has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 3-(2-Bromophenyl)octahydroindolizine in lab experiments is its potent biological activity. This makes it an ideal candidate for studying the mechanisms of inflammation, pain, and cancer growth. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of 3-(2-Bromophenyl)octahydroindolizine. One of the most promising areas of research is in the development of new drugs based on this compound. Several studies have shown that it has potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the treatment of several diseases. Another area of research is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how it works and how it can be used to develop new drugs. Finally, the synthesis method of this compound can be optimized to make it more efficient and cost-effective, which can make it more accessible for use in lab experiments.
Conclusion:
In conclusion, 3-(2-Bromophenyl)octahydroindolizine is a unique compound with several potential applications in the field of medicinal chemistry. It has been found to have potent anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the treatment of several diseases. Further studies are needed to fully understand its mechanism of action and to develop new drugs based on this compound. The synthesis method of this compound can also be optimized to make it more accessible for use in lab experiments.
合成法
The synthesis of 3-(2-Bromophenyl)octahydroindolizine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromobenzaldehyde and octahydroindolizine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which are carefully controlled to obtain the desired product. Other methods for synthesizing this compound include the use of different starting materials and reaction conditions.
特性
CAS番号 |
103729-18-6 |
|---|---|
製品名 |
3-(2-Bromophenyl)octahydroindolizine |
分子式 |
C18H12N2O4 |
分子量 |
280.2 g/mol |
IUPAC名 |
(3R,8aR)-3-(2-bromophenyl)-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C14H18BrN/c15-13-7-2-1-6-12(13)14-9-8-11-5-3-4-10-16(11)14/h1-2,6-7,11,14H,3-5,8-10H2/t11-,14-/m1/s1 |
InChIキー |
NYBDMYWOGLTJBP-BXUZGUMPSA-N |
異性体SMILES |
C1CCN2[C@H](C1)CC[C@@H]2C3=CC=CC=C3Br |
SMILES |
C1CCN2C(C1)CCC2C3=CC=CC=C3Br |
正規SMILES |
C1CCN2C(C1)CCC2C3=CC=CC=C3Br |
同義語 |
3-(2-bromophenyl)octahydroindolizine McN 5195 McN-5195 RWJ 22757 RWJ-22757 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



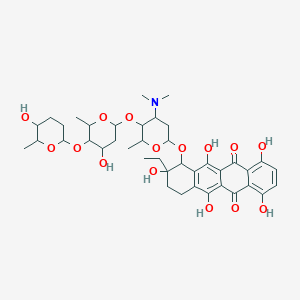
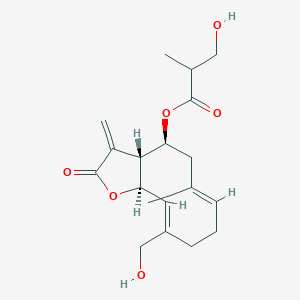
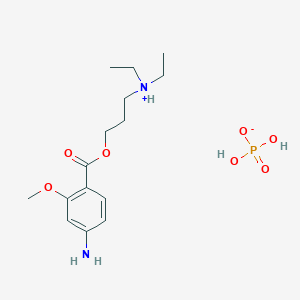
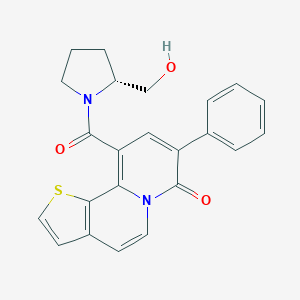
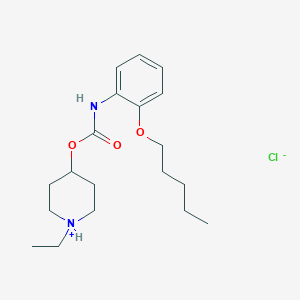

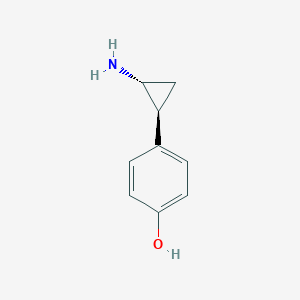
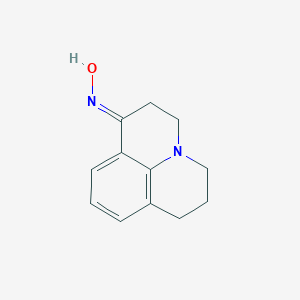
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)


